molecular formula C6H4FN3 B044439 6-Fluoroimidazo[1,2-b]pyridazine CAS No. 113501-27-2

6-Fluoroimidazo[1,2-b]pyridazine

Cat. No.: B044439
CAS No.: 113501-27-2
M. Wt: 137.11 g/mol
InChI Key: URQYCXJSMFGDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoroimidazo[1,2-b]pyridazine is a fluorinated heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused imidazo[1,2-b]pyridazine core, a privileged structure known for its ability to engage diverse biological targets. The strategic incorporation of a fluorine atom at the 6-position serves multiple purposes: it modulates the molecule's electronic properties, enhances metabolic stability, and influences its lipophilicity and bioavailability, making it a valuable building block for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYCXJSMFGDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569009
Record name 6-Fluoroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113501-27-2
Record name 6-Fluoroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoroimidazo 1,2 B Pyridazine and Its Derivatives

Classical Synthetic Routes to the Imidazo[1,2-b]pyridazine (B131497) Core

Traditional methods for the synthesis of the imidazo[1,2-b]pyridazine system have historically relied on condensation reactions involving appropriately substituted pyridazine (B1198779) precursors.

Condensation Reactions with Halogenated Pyridazine Starting Materials

A cornerstone in the synthesis of the imidazo[1,2-b]pyridazine nucleus is the utilization of halogenated pyridazines, which serve as versatile starting materials for cyclization reactions.

A widely employed and classical method for constructing the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.govacs.org This reaction, often carried out under mild basic conditions using reagents like sodium bicarbonate, proceeds through an initial alkylation of the N1-nitrogen of the pyridazine ring by the α-haloketone, followed by an intramolecular cyclization to form the fused bicyclic system. nih.gov The presence of a halogen, such as fluorine, at the 6-position of the 3-aminopyridazine starting material is crucial for directing the reaction towards the desired product. This is because the halogen's electron-withdrawing nature reduces the nucleophilicity of the adjacent ring nitrogen (N1), thereby favoring alkylation at the more nucleophilic exocyclic amino group, which subsequently leads to the formation of the imidazo[1,2-b]pyridazine core. nih.gov Without this deactivating group, the reaction can be hampered by preferential alkylation at the ring nitrogen. nih.gov

The versatility of this method allows for the introduction of various substituents at the 2-position of the imidazo[1,2-b]pyridazine ring by simply varying the structure of the α-haloketone. nih.gov For instance, the use of α-bromoacetophenones leads to 2-phenyl substituted products. nih.gov The required α-haloketones can be prepared through the bromination of the corresponding ketone precursors using reagents like pyridinium (B92312) tribromide or copper(I) bromide. nih.gov

Table 1: Examples of Imidazo[1,2-b]pyridazine Synthesis via Condensation with α-Haloketones

3-Aminopyridazine Derivativeα-HaloketoneProductReference
3-Amino-6-fluoropyridazine2-Bromo-1-(4-methoxyphenyl)ethanone6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine nih.gov
3-Amino-6-chloropyridazine (B20888)2-Bromo-1-(4-(dimethylamino)phenyl)ethanone6-Chloro-2-(4-(dimethylamino)phenyl)imidazo[1,2-b]pyridazine nih.gov
3-Amino-6-iodopyridazine2-Bromo-1-phenylethanone6-Iodo-2-phenylimidazo[1,2-b]pyridazine nih.gov

Another established route to the imidazo[1,2-b]pyridazine core involves the reaction of 3-aminopyridazines with chloroacetaldehyde (B151913) or its synthetic equivalents, such as chloroacetaldehyde dimethyl acetal (B89532). This approach provides a direct method for the synthesis of imidazo[1,2-b]pyridazines that are unsubstituted at the 2- and 3-positions. The reaction typically proceeds by heating the 3-aminopyridazine with chloroacetaldehyde dimethyl acetal in the presence of an acid catalyst, which facilitates the in situ formation of the reactive chloroacetaldehyde. The subsequent condensation and cyclization afford the desired bicyclic system.

Bromoacetonitrile (B46782) serves as a valuable reagent for the synthesis of 3-cyano-substituted imidazo[1,2-b]pyridazines. A notable example is the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510), a key intermediate for various organic syntheses. google.com In a multi-step process, 3-amino-6-chloropyridazine is first reacted with N,N-dimethylformamide dimethyl acetal to form an amidine intermediate. google.com This intermediate is then treated with bromoacetonitrile in a suitable solvent such as acetonitrile, ethanol, or N,N-dimethylformamide. google.com The reaction proceeds via cyclization to yield the desired 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile after workup and purification. google.com

Advanced Synthetic Strategies and Functionalization of 6-Fluoroimidazo[1,2-b]pyridazine Derivatives

Modern synthetic organic chemistry offers a range of powerful tools for the construction and subsequent modification of heterocyclic scaffolds, including this compound.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful strategy for the synthesis and functionalization of imidazo[1,2-b]pyridazine derivatives. researchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the heterocyclic core, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura cross-coupling reaction, in particular, has been effectively employed for the functionalization of halogenated imidazo[1,2-b]pyridazines. researchgate.net For instance, 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) can undergo Suzuki coupling with various boronic acids to introduce new substituents at the 6-position. researchgate.net The efficiency of these reactions can be influenced by factors such as the choice of catalyst, base, and reaction time. researchgate.net Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used in these transformations. nih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Imidazo[1,2-b]pyridazine Scaffolds

Starting MaterialCoupling PartnerCatalyst/ConditionsProductReference
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazineThiophene-2-boronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, Reflux2-(4-Fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine researchgate.net
3-Iodoimidazo[1,2-a]pyridinesVarious boronic acidsPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C3-Substituted-imidazo[1,2-a]pyridines researchgate.net
2-Bromo-5-(tri-n-butylstannyl)pyridineAlkylzinc reagentsPd(PPh₃)₄, THF2-Alkyl-5-(tri-n-butylstannyl)pyridines nih.gov

These advanced synthetic methods provide access to a diverse range of this compound derivatives with tailored properties, facilitating further exploration of their potential applications.

Palladium-Catalyzed Methods (e.g., Sonogashira, Heck, Suzuki-Miyaura, Negishi, Kumada, Stille)

A range of palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille, have been employed for the functionalization of the imidazo[1,2-b]pyridazine scaffold. umich.eduresearchgate.net These reactions typically involve the coupling of a halogenated or triflated imidazo[1,2-b]pyridazine with a suitable organometallic or unsaturated partner.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netgoogle.com For instance, 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509) can be coupled with various terminal alkynes to yield the corresponding 6-alkynyl derivatives.

Suzuki-Miyaura Coupling: This is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. researchgate.net The reactivity of 6-halogenoimidazo[1,2-a]pyridines in Suzuki-Miyaura coupling is influenced by the nature of the substituent at the C-2 position and the halogen itself. researchgate.net For example, the Suzuki coupling of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with various boronic acids has been investigated to understand the influence of the base, reaction time, and the nature of the boronic acid on the reaction outcome. researchgate.net

A patent describes the preparation of 3,6-disubstituted imidazo[1,2-b]pyridazines where a Suzuki-Miyaura reaction is a key step. In this sequence, a dihalo-imidazopyridazine is reacted with a heteroaryl boronic acid in the presence of a palladium catalyst to furnish the desired coupled product. google.com

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Ref
Pd(dppf)Cl₂·CH₂Cl₂dppfCs₂CO₃1,4-Dioxane80 - refluxN/AN/A google.com
Pd(PPh₃)₄PPh₃K₂CO₃DMFN/AN/AGood rsc.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. researchgate.net This method can be used to introduce alkenyl substituents onto the imidazo[1,2-b]pyridazine core.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate. researchgate.net It is a powerful tool for creating carbon-carbon bonds and has been applied to the synthesis of various heterocyclic compounds.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a carbon-carbon bond. nih.gov This reaction is notable for being one of the first catalytic cross-coupling methods developed.

Stille Reaction: In the Stille reaction, an organotin compound is coupled with an organic halide or triflate. researchgate.net This method is known for its tolerance of a wide range of functional groups.

Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed cycloaddition reactions represent a key strategy for the synthesis of the imidazo[1,2-b]pyridazine ring system itself. nih.govacs.org A common approach involves the reaction of a 3-aminopyridazine derivative with an α-haloketone. The presence of a halogen, such as fluorine, on the pyridazine ring can influence the nucleophilicity and reactivity of the starting materials. nih.gov

For instance, the synthesis of this compound can be achieved through the condensation of 3-amino-6-fluoropyridazine with an appropriate α-haloketone. nih.gov The 3-amino-6-fluoropyridazine precursor is typically prepared from 3,6-difluoropyridazine (B1360292) by reaction with aqueous ammonia (B1221849). nih.gov Copper catalysis can facilitate the cyclization step in these types of reactions.

Reactant 1Reactant 2CatalystSolventConditionsProductRef
3-Amino-6-fluoropyridazineα-BromoketoneN/A (Base-mediated)N/AMild basic conditions6-Fluoro-2-substituted-imidazo[1,2-b]pyridazine nih.gov
Pyridine derivativesα-Diazo oxime ethersCu(I)TrifluoroethanolN/AImidazopyridines nih.govacs.org

Direct C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the pre-functionalization often required in traditional cross-coupling reactions. researchgate.net

C-Arylation Approaches

Palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups onto the imidazo[1,2-b]pyridazine core. Research has shown that the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) can be achieved at the 3-position in good to excellent yields. rsc.org This methodology has been successfully applied to the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines through a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process.

SubstrateArylating AgentCatalystBaseSolventConditionsProductYield (%)Ref
6-Chloroimidazo[1,2-b]pyridazineVarious aryl halidesPd(OAc)₂K₂CO₃DMAMicrowave3-Aryl-6-chloroimidazo[1,2-b]pyridazineGood to Excellent rsc.org
C-Benzylation Strategies
C-Alkylation Methods

Direct C-H alkylation offers a route to introduce alkyl substituents. A review on the functionalization of imidazo[1,2-b]pyridazines highlights advances in C-H alkylation. umich.edu

N-Arylation Strategies

N-arylation of the imidazo[1,2-b]pyridazine core is another important functionalization strategy. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are commonly employed for this transformation. researchgate.net This reaction allows for the formation of a carbon-nitrogen bond between the imidazole (B134444) nitrogen and an aryl group. A review article discusses recent reports on the N-arylation of the imidazo[1,2-b]pyridazine heterocyclic system. umich.edu

Sequential Couplings and One-Pot Functionalization

The functionalization of the imidazo[1,2-b]pyridazine core at multiple positions is often achieved through sequential cross-coupling reactions or efficient one-pot methodologies. researchgate.net These strategies are critical in medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR). Organometallic chemistry provides powerful tools for these transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net

A notable one-pot method involves the synthesis of 2-halo-substituted imidazo[1,2-b]pyridazines through a copper-catalyzed oxidative cyclization. researchgate.net Furthermore, methods for producing 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been developed starting from this compound, utilizing a palladium-catalyzed aromatic substitution reaction via C-H activation. wipo.int Such C-H activation strategies represent a highly efficient approach to functionalization, avoiding the need for pre-functionalized substrates. researchgate.net

Researchers have also explored auto-tandem palladium-catalyzed processes to construct complex heterocyclic systems fused to the imidazo[1,2-b]pyridazine core. researchgate.net For instance, the synthesis of pyrido[2',3':4,5]imidazo[1,2-b]pyridazine has been achieved in excellent yields through an orthogonal-tandem palladium-catalyzed intermolecular amination and a copper-catalyzed intramolecular amination. researchgate.net These sequential and one-pot functionalizations of the imidazo[1,2-b]pyridazine system are a key focus of modern synthetic reviews. researchgate.net

Derivatization and Scaffold Modification for this compound

Introduction of Polar Moieties (e.g., Nitro, Amino)

The introduction of polar functional groups, such as nitro (-NO₂) and amino (-NH₂) moieties, onto the this compound scaffold is a key strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives.

The nitration of the imidazo[1,2-b]pyridazine ring system has been shown to be highly dependent on the nature of the substituent at the C2 position. researchgate.net A common method for introducing a nitro group is through treatment with a mixture of nitric and sulfuric acids. For example, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) can be nitrated at the C3 position using 68% nitric acid in concentrated sulfuric acid at room temperature, yielding the 3-nitro derivative in high yield. mdpi.com Structure-activity relationship studies on related scaffolds have indicated that analogs with strong electron-withdrawing groups like -NO₂ can exhibit superior inhibitory potentials. nih.gov

The amination of the pyridazine ring, particularly at the C6 position, is another important transformation. An efficient method for the C6-amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has been developed. researchgate.net This reaction proceeds by treating the starting material with various primary or secondary amines in the presence of a fluoride (B91410) source like cesium fluoride (CsF) and a phase-transfer catalyst. researchgate.net The reaction is proposed to proceed via a nucleophilic aromatic substitution (SₙAr) mechanism. researchgate.net The yields for these amination reactions are consistently high, often exceeding 90%. researchgate.net

Table 1: Examples of C6-Aminated Imidazo[1,2-b]pyridazine Derivatives

Starting MaterialAmine ReagentProductYield (%)Reference
3-bromo-6-chloroimidazo[1,2-b]pyridazineButylamine3-bromo-N-butylimidazo[1,2-b]pyridazin-6-amine94 researchgate.net
3-bromo-6-chloroimidazo[1,2-b]pyridazinePiperidine (B6355638)3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine>99 researchgate.net
3-bromo-6-chloroimidazo[1,2-b]pyridazineAniline3-bromo-N-phenylimidazo[1,2-b]pyridazin-6-amine92 researchgate.net

Strategic Substituent Variations at Key Positions (e.g., C2, C3, C6)

Varying substituents at the C2, C3, and C6 positions of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity and pharmacokinetic properties. nih.gov

C6-Position: The halogen at the C6 position (such as fluorine or chlorine) serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions. nih.gov The Suzuki cross-coupling reaction, for instance, has been effectively used for the 6-(hetero)arylation of 6-halogenoimidazo[1,2-a]pyridines, a closely related scaffold, with the reaction's efficiency being influenced by the substituent at C2. researchgate.net The C6 position can also be functionalized with amino groups, as previously discussed. researchgate.net

C2-Position: The C2 position is frequently modified, often with aryl or heteroaryl groups. nih.gov The nature of the C2 substituent can significantly influence the reactivity of the scaffold towards further electrophilic substitution. researchgate.net For example, the formation of the imidazo[1,2-b]pyridazine backbone itself is typically accomplished through the condensation of a 3-amino-6-halopyridazine with an α-bromoketone, which introduces the C2-substituent. nih.gov

C3-Position: The C3 position is susceptible to electrophilic substitution, such as nitration. researchgate.netmdpi.com Further modifications at this position can be carried out to introduce diverse functionalities. In a series of Tyk2 JH2 inhibitors based on the imidazopyridazine scaffold, structure-activity relationship studies at the C3 position led to the identification of highly potent and selective compounds. nih.gov For example, attaching an N-cyclopropyl carboxamide side chain at C3 resulted in a compound with significant binding affinity. nih.gov

Table 2: Examples of Substituent Variations and Their Effects

PositionSubstituentSynthetic MethodObserved Effect/UseReference
C6Aryl groupsSuzuki Cross-CouplingModulation of receptor binding affinity researchgate.net
C6Amino groupsNucleophilic Aromatic SubstitutionImproved metabolic stability in some derivatives researchgate.netnih.gov
C2Phenyl, Pyridinyl, ThiophenylCondensation with α-bromoketoneInfluences binding affinity for targets like β-amyloid plaques nih.gov
C3Nitro (-NO₂)Electrophilic NitrationKey intermediate for further functionalization mdpi.com
C3Amide side chainsAcylationOptimization of potency and selectivity for enzyme inhibitors nih.gov

Scaffold Hopping Methodologies

Scaffold hopping is a powerful strategy in drug design used to identify structurally novel compounds with similar biological activity to a known active molecule by modifying the core heterocyclic system. mdpi.comrsc.org This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.govnih.gov

A direct example of scaffold hopping leading to the imidazo[1,2-b]pyridazine core involves the replacement of a carbon atom with a nitrogen atom in a related scaffold. mdpi.com Specifically, the 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffold was modified by replacing the carbon atom at position 5 with a nitrogen atom, resulting in the 3-nitroimidazo[1,2-b]pyridazine (B98374) moiety. mdpi.com This bioisosteric replacement aimed to explore new chemical space for antikinetoplastid agents. mdpi.com

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is central to scaffold hopping. nih.govresearchgate.net For instance, the 8-fluoroimidazo[1,2-a]pyridine (B164112) ring has been successfully used as a bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) system. nih.govresearchgate.net Similarly, scaffold hopping from pyridones to imidazo[1,2-a]pyridines has been used to identify new positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor. nih.gov These examples highlight the utility of altering the core ring system to discover new chemotypes. While not directly involving the this compound, these methodologies are highly relevant and applicable for its future development. For example, transforming a 6-fluoroimidazo[1,2-a]pyridine (B164572) scaffold by introducing an oxazole (B20620) ring is another documented synthetic modification. nih.govmmu.ac.uk

Medicinal Chemistry and Biological Activity Studies of 6 Fluoroimidazo 1,2 B Pyridazine Derivatives

Oncological Research and Anticancer Potential

The development of targeted therapies has revolutionized cancer treatment by focusing on specific molecular abnormalities within cancer cells. Kinase inhibitors, in particular, have demonstrated significant clinical success. The 6-fluoroimidazo[1,2-b]pyridazine core has been extensively explored as a scaffold for the generation of potent and selective kinase inhibitors, leading to the discovery of compounds with promising anticancer properties.

Kinase Inhibition in Cancer Therapeutics

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. The following sections detail the research into this compound derivatives as inhibitors of specific kinases involved in oncogenesis.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The development of CDK inhibitors is a promising strategy for inducing cell cycle arrest and apoptosis in tumor cells.

Modification of imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the discovery of the less lipophilic imidazo[1,2-b]pyridazine (B131497) series. acs.org While some compounds from both series exhibit similar CDK activity, the structure-activity relationships (SAR) differ significantly. acs.org Protein-inhibitor crystal structures have revealed differences in the binding modes of these two series, providing insight into the observed SAR variations. acs.org Researchers have successfully identified potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2. acs.org

More recent research has focused on the development of imidazo[1,2-b]pyridazine analogues as potent inhibitors of CDK12 and CDK13, which are involved in regulating transcription. nih.gov Through structure-guided drug design, ATP-competitive imidazo[1,2-b]pyridazine derivatives have been identified. nih.gov One lead compound was found to induce the degradation of Cyclin K, the regulatory partner of CDK12, by promoting its interaction with the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. nih.gov This dual mechanism of action—CDK12 inhibition and Cyclin K degradation—presents a novel approach to cancer therapy. Certain compounds in this series have demonstrated low nanomolar activity against CDK12 and have shown significant antiproliferative effects in the MDA-MB-231 triple-negative breast cancer cell line. nih.gov

Table 1: CDK Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound ID Target Kinase IC50 (nM) Cell Line Antiproliferative Activity (IC50)
Representative Imidazo[1,2-b]pyridazine CDK2 Potent Inhibition - -

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways that are often dysregulated in autoimmune diseases and cancer. The pseudokinase domain (JH2) of Tyk2 has emerged as an attractive allosteric target for developing selective inhibitors.

Researchers have identified imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors of the Tyk2 JH2 domain. acs.orgnih.govrsc.org An initial screening hit, an imidazo[1,2-b]pyridazine (IZP) compound, was optimized through iterative modifications of its substituents to enhance cellular potency while maintaining selectivity over the catalytic JH1 domain. rsc.org A significant breakthrough was the identification of a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety as a replacement for the anilino group in an earlier series of compounds. acs.orgnih.gov This modification dramatically improved metabolic stability. acs.orgnih.gov

Further structure-activity relationship studies led to the discovery of a highly potent and selective Tyk2 JH2 inhibitor, compound 6 , which demonstrated excellent oral bioavailability and efficacy in a rat adjuvant arthritis model. acs.orgnih.gov This compound exhibited remarkable selectivity for Tyk2 JH2 over a panel of 230 other kinases, including other JAK family members. nih.gov The introduction of a (1R,2S)-2-fluorocyclopropyl group at the R2 position, combined with preferred R1 substituents, yielded compounds with Ki values in the low picomolar range (0.015 to 0.035 nM). nih.gov

Table 2: Tyk2 JH2 Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound Series Modification Key Finding
6-anilino imidazopyridazine Replacement of anilino group with 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety Dramatically improved metabolic stability. acs.orgnih.gov
Imidazo[1,2-b]pyridazine (IZP) Iterative modification of substituents Improved cellular potency and selectivity for JH2 domain. rsc.org
Compound 6 Optimized lead compound Highly potent and selective, orally active. acs.orgnih.gov

The c-mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) are key receptor tyrosine kinases that drive tumor angiogenesis and metastasis. Dual inhibition of both c-Met and VEGFR2 is a promising strategy to overcome resistance and enhance antitumor efficacy.

A study focused on the design and synthesis of imidazo[1,2-b]pyridazine derivatives as dual c-Met and VEGFR2 inhibitors. nih.gov By utilizing co-crystal structural information of these kinases with known inhibitors, researchers designed para-substituted inhibitors. nih.gov This approach led to the identification of compounds 3a and 3b , which were capable of suppressing the kinase activities of both c-Met and VEGFR2. nih.gov

Further optimization efforts involved the introduction of pyrazolone (B3327878) and pyridone derivatives to create intramolecular hydrogen bonds, thereby enforcing a more rigid and potent conformation. nih.gov A standout compound from this research was an imidazo[1,2-a]pyridine derivative, compound 26 , which bore a 6-methylpyridone ring. nih.gov This compound demonstrated potent inhibition of both c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov It also showed strong antiproliferative activity in c-Met-addicted MKN45 cells (IC50 = 5.0 nM) and VEGF-stimulated human umbilical vein endothelial cells (HUVEC) (IC50 = 1.8 nM). nih.gov

Table 3: Dual c-Met and VEGFR2 Inhibitory Activity of Imidazo[1,2-b]pyridazine and Related Derivatives

Compound ID Scaffold c-Met IC50 (nM) VEGFR2 IC50 (nM) Key Feature
3a , 3b Imidazo[1,2-b]pyridazine Active Active Para-substituted inhibitors. nih.gov

| 26 | Imidazo[1,2-a]pyridine | 1.9 | 2.2 | Contains a 6-methylpyridone ring for conformational rigidity. nih.gov |

Pim-1 kinase is a proto-oncogene that is overexpressed in various hematological malignancies and solid tumors, where it promotes cell survival and proliferation. Consequently, Pim-1 has emerged as a promising target for cancer therapy.

A family of imidazo[1,2-b]pyridazines has been identified as specific and potent inhibitors of Pim kinases. rsc.org Using protein stability shift assays, these compounds were found to interact with and inhibit Pim kinases with low nanomolar potency. rsc.org High-resolution crystal structures of a Pim-1 inhibitor complex revealed a surprising binding mode: the imidazo[1,2-b]pyridazine core interacts with the N-terminal lobe αC helix rather than the typical kinase hinge region. rsc.org This makes them ATP-competitive but not ATP-mimetic, which explains their enhanced selectivity compared to conventional type I kinase inhibitors. rsc.org

One of the identified compounds, K00135 , was further evaluated in several hematopoietic cancer cell models. rsc.org It demonstrated a dose-dependent impairment of survival in murine Ba/F3 cells overexpressing human Pim kinases and also inhibited the survival and clonogenic growth of human acute leukemia cells. rsc.org Furthermore, K00135 suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients without affecting normal umbilical cord blood mononuclear cells. rsc.org Mechanistically, the compound was shown to inhibit the phosphorylation of known Pim downstream targets like BAD and eIF4E-BP1 in human MV4;11 leukemic cells. rsc.org Computational analyses have also been employed to predict the binding free energies of these inhibitors, showing excellent agreement with experimental data. nih.gov

Table 4: Pim-1 Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound ID Binding Mode Biological Activity
K00135 Interacts with NH2-terminal lobe helix αC. rsc.org Dose-dependently impairs survival of PIM-overexpressing cells; inhibits clonogenic growth of human acute leukemia cells. rsc.org

The mammalian target of rapamycin (B549165) (mTOR) is a central kinase in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers and plays a pivotal role in cell growth, proliferation, and survival.

Based on the structure-activity relationships of known mTOR inhibitors, a series of novel imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine, specifically compounds A15-A24 , exhibited significant antiproliferative activity against various human cancer cell lines, with particularly strong effects against non-small cell lung cancer (NSCLC) cell lines A549 and H460 (IC50 values ranging from 0.02 µM to 20.7 µM). nih.gov

Among these, compounds A17 and A18 were identified as potent mTOR inhibitors with IC50 values of 0.067 µM and 0.062 µM, respectively. nih.gov Further investigation revealed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream mTOR targets such as Akt and S6. nih.gov Notably, compound A17 demonstrated a significant anticancer effect in an in vivo nude mouse A549 xenograft model. nih.gov Other research has also explored imidazo[1,2-b]pyridazine derivatives as potent dual PI3K/mTOR inhibitors, with some compounds showing IC50 values in the low nanomolar range for both kinases. bohrium.com

Table 5: mTOR Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound ID Target IC50 (µM) Cellular Effect
A17 mTOR 0.067 Induces G1-phase cell cycle arrest; suppresses phosphorylation of Akt and S6. nih.gov
A18 mTOR 0.062 Induces G1-phase cell cycle arrest; suppresses phosphorylation of Akt and S6. nih.gov

| A15-A24 | - | 0.02 - 20.7 (antiproliferative) | Significant antiproliferative activity against NSCLC cell lines. nih.gov |

Anti-proliferative Activities against Human Cancer Cell Lines

Beyond specific kinase targets, derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated broad anti-proliferative effects against a variety of human cancer cell lines. For instance, a series of novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their potential as second-generation Tropomyosin receptor kinase (TRK) inhibitors. The representative compound, 15m, showed potent inhibition of wild-type and mutant TRK with IC₅₀ values in the sub-nanomolar to low nanomolar range. nih.govbohrium.com Furthermore, this compound exhibited significant anti-proliferative activity against Ba/F3 cell lines transformed with various TRK fusion proteins. bohrium.com

Another study focused on 3,6-disubstituted imidazo[1,2-b]pyridazines, which were tested against a neuroblastoma cell line. While several compounds showed anti-leishmanial activity at a concentration of 10 μM, they were found to be non-toxic to the neuroblastoma cells at the same concentration, indicating a degree of selectivity. nih.gov

Cell LineCompound TypeActivity/IC₅₀
Ba/F3-TRKAWT Imidazo[1,2-b]pyridazine derivative (15m)Potent anti-proliferative activity
Ba/F3-TRKAG667C Imidazo[1,2-b]pyridazine derivative (15m)Potent anti-proliferative activity
Neuroblastoma Cell Line 3,6-disubstituted imidazo[1,2-b]pyridazinesNon-toxic at 10 μM

This table summarizes the anti-proliferative activities of selected imidazo[1,2-b]pyridazine derivatives against different cancer cell lines.

Necroptosis Inhibition in Cancer Treatment

Necroptosis is a form of programmed necrosis regulated by receptor-interacting protein kinase 1 (RIPK1) and RIPK3. While it can act as a defense mechanism against pathogens, its dysregulation is implicated in various diseases, including cancer. There is currently no publicly available research specifically detailing the investigation of this compound derivatives as inhibitors of necroptosis or RIPK1. The development of inhibitors for this pathway is an active area of research, with other heterocyclic scaffolds being explored. nih.govnih.gov

Neuropharmacological and Neurological Disorder Applications

The unique structural features of this compound derivatives make them attractive candidates for targeting components of the central nervous system involved in neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While direct studies on the 6-fluoro derivative are limited, research on structurally related imidazo[1,2-b]pyridazines has shown significant promise. Specifically, 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have demonstrated potent AChE inhibitory activity. researchgate.netnih.govnih.gov Two compounds from this series, substituted with piperidine (B6355638) and 1-phenylpiperazine (B188723) at the 6-position, were identified as particularly potent inhibitors with IC₅₀ values in the range of 40-50 nM. researchgate.netnih.govnih.gov These findings suggest that the imidazo[1,2-b]pyridazine scaffold is a viable backbone for the design of novel AChE inhibitors.

CompoundAChE Inhibition IC₅₀ (nM)
3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine 50
3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine 40

This table shows the potent acetylcholinesterase inhibitory activity of substituted imidazo[1,2-b]pyridazine derivatives.

Ligand Development for β-Amyloid Plaques

The accumulation of β-amyloid (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease. The development of ligands that can bind to these plaques is crucial for diagnostic imaging techniques like Positron Emission Tomography (PET). A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their in vitro binding affinity to synthetic Aβ aggregates. nih.govnih.gov The binding affinities of these compounds, expressed as inhibition constants (Ki), were found to vary significantly depending on the substitution patterns at the 2- and 6-positions, with values ranging from 11.0 to over 1000 nM. nih.govnih.gov A 2-(4’-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine derivative displayed a particularly high binding affinity with a Ki of 11.0 nM, highlighting the potential of this scaffold in developing novel PET radiotracers for imaging Aβ plaques. nih.govnih.gov

6-Position Substituent2-Position SubstituentBinding Affinity (Ki, nM)
-Cl4'-Dimethylaminophenyl49.8 ± 3.4
-F 4'-Dimethylaminophenyl 37.5 ± 2.1
-I4'-Dimethylaminophenyl10.2 ± 0.9
-SCH₃4'-Dimethylaminophenyl11.0 ± 1.2

This table presents the binding affinities of various 6-substituted-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazines to β-amyloid plaques. nih.gov

DYRK1A Kinase Inhibition for Neurological Disorders

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a therapeutic target of interest for several conditions, including certain cancers, type 2 diabetes, and neurological disorders. nih.govnih.govneuroquantology.com In this context, the imidazo[1,2-b]pyridazine scaffold has been explored as a foundation for developing selective DYRK1A inhibitors. neuroquantology.com

Research efforts began with an imidazo[1,2-b]pyridazine fragment which, despite modest initial potency, showed promise due to its favorable solubility, low clearance in human liver microsomes, and amenability to synthetic modification. neuroquantology.com Through structure-activity relationship (SAR) studies and computational design, this fragment was optimized, leading to the discovery of significantly more potent inhibitors. nih.govneuroquantology.com A key breakthrough was the identification of compound 17 as a potent cellular inhibitor of DYRK1A with considerable selectivity across the kinome. nih.govnih.govresearchgate.net

A critical finding from the SAR studies was the profound impact of substituent placement on the scaffold. For instance, transposing the 3-(trifluoromethoxy)phenyl substituent from the 2-position of the ring system (as in compound 6 ) to the 3-position (as in compound 17 ) resulted in a 1000-fold enhancement in binding affinity for DYRK1A. neuroquantology.com The binding mode of compound 17 was subsequently elucidated using X-ray crystallography, which provided a rational basis for the design of further analogues, such as compound 29 , with improved kinase selectivity. nih.govneuroquantology.com

Table 1: DYRK1A Inhibition by Imidazo[1,2-b]pyridazine Derivatives neuroquantology.com
CompoundKey Structural FeatureDYRK1A pIC50
Compound 63-(trifluoromethoxy)phenyl at 2-position5.1
Compound 173-(trifluoromethoxy)phenyl at 3-position8.1

LRRK2 Modulation in Neurodegenerative Processes

Leucine-rich repeat kinase 2 (LRRK2) is a well-established genetic factor in both familial and sporadic cases of Parkinson's disease (PD). nih.gov Pathogenic mutations in the LRRK2 gene often lead to increased kinase activity, which is believed to contribute to the neuroinflammatory and neurodegenerative processes characteristic of the disease. nih.goveurekaselect.com This makes LRRK2 a prime target for the development of disease-modifying therapies for PD. nih.gov

While the imidazo[1,2-b]pyridazine scaffold has been extensively studied for kinase inhibition, its direct application to LRRK2 has been less prominent. However, in a study focused on developing imidazo[1,2-b]pyridazine derivatives as inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, the lead compound was evaluated for its selectivity. hakon-art.com The compound proved to be remarkably selective for Tyk2 over a diverse panel of 230 other kinases, which included LRRK2. hakon-art.com This high degree of selectivity indicates that this specific series of imidazo[1,2-b]pyridazine derivatives does not potently inhibit LRRK2, an important finding that helps guide future research into designing LRRK2-specific inhibitors based on this or other scaffolds.

Dopamine (B1211576) Receptor Modulation (e.g., D4 Receptors)

The dopamine D4 receptor, a member of the D2-like G-protein coupled receptor subfamily, is a significant therapeutic target within the central nervous system. nih.gov Its modulation is considered a promising strategy for addressing various neurological and psychiatric disorders. nih.gov

However, based on available scientific literature, there is limited information directly linking this compound or its derivatives to potent and selective modulation of the dopamine D4 receptor. While research has successfully identified novel D4 receptor ligands using other heterocyclic nuclei, such as the 2-substituted imidazoline (B1206853) scaffold, nih.gov similar dedicated studies on the imidazo[1,2-b]pyridazine core for this specific target are not prominently featured in the reviewed sources.

Anti-infective and Antimicrobial Investigations

The imidazo[1,2-b]pyridazine framework has been recognized for its potential in developing anti-infective agents, with a particular focus on creating novel treatments for tuberculosis. eurekaselect.com

Antituberculosis (Anti-TB) Agent Development

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-TB agents with novel structures and mechanisms of action. hakon-art.com Researchers have synthesized and evaluated several series of imidazo[1,2-b]pyridazine derivatives for their antimycobacterial activity. researchgate.neteurekaselect.comhakon-art.com

In one study, a series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives containing amide and sulphonamide groups were synthesized. researchgate.neteurekaselect.com The evaluation of these compounds against the Mtb H37Rv strain revealed that amide derivatives generally showed better antitubercular activity than the sulphonamide counterparts. researchgate.net Two compounds from this series, 8h and 8j , exhibited potent in vitro anti-TB activity. researchgate.neteurekaselect.com Another investigation focused on incorporating a benzohydrazide (B10538) moiety into the imidazo[1,2-b]pyridazine scaffold, starting from a 6-chloro-substituted pyridazine (B1198779) intermediate. hakon-art.com This work also yielded compounds with significant inhibitory activity against the Mtb H37Rv strain. hakon-art.com

Table 2: In Vitro Antitubercular Activity of Imidazo[1,2-b]pyridazine Derivatives against M. tuberculosis H37Rv
Compound SeriesRepresentative Compound(s)Minimum Inhibitory Concentration (MIC)Reference
6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazines8h, 8j1.6 µg/mL researchgate.neteurekaselect.com
Benzohydrazide incorporated imidazo[1,2-b]pyridazinesMultiple active compoundsActivity noted at 1.6 µg/mL hakon-art.com
Targeting Mycobacterial ATP Synthesis

Inhibition of the F-ATP synthase enzyme, which is crucial for generating cellular energy, is a clinically validated strategy for killing M. tuberculosis. nih.govfrontiersin.org The approval of the anti-TB drug bedaquiline , which targets this enzyme, has confirmed ATP synthase as a high-value target. nih.gov

While direct evidence for this compound derivatives acting via this mechanism is not detailed in the provided sources, extensive research on the closely related imidazo[1,2-a]pyridine scaffold has shown that compounds from this class can inhibit mycobacterial growth by depleting ATP levels. nih.govnih.gov These related compounds have been found to target QcrB, a subunit of the ubiquinol (B23937) cytochrome c reductase complex in the electron transport chain. nih.govnih.gov Inhibition of QcrB disrupts the cell's ability to generate ATP, leading to a bacteriostatic effect. nih.gov This provides a potential, though not yet confirmed, avenue of investigation for the mechanism of action of anti-TB imidazo[1,2-b]pyridazine derivatives.

Inhibition of 2-Trans-Enoyl-Acyl Carrier Protein Reductase (InhA)

Another critical and validated target for anti-TB drugs is the 2-trans-enoyl-acyl carrier protein reductase, known as InhA. embopress.orgresearchgate.net This enzyme is essential for the synthesis of mycolic acids, a unique and indispensable component of the mycobacterial cell wall. embopress.org The widely used first-line anti-TB drug isoniazid functions by ultimately inhibiting InhA after being activated within the bacterium. researchgate.net

Similar to the case with ATP synthesis, direct evidence linking imidazo[1,2-b]pyridazine derivatives to InhA inhibition is limited in the reviewed literature. However, studies on the related imidazo[1,2-a]pyridine scaffold have explored this mechanism. researchgate.net Researchers have designed and synthesized novel imidazo[1,2-a]pyridine derivatives that showed good anti-TB activity against the H37Rv strain, with MIC values comparable to isoniazid, suggesting their potential as InhA inhibitors. researchgate.net This indicates that targeting InhA is a viable strategy within the broader class of imidazopyridines and warrants further investigation for imidazo[1,2-b]pyridazine-based compounds.

QcrB Inhibition

Research into the inhibition of the ubiquinol cytochrome c reductase (QcrB), a critical component of the electron transport chain in Mycobacterium tuberculosis, has identified several heterocyclic inhibitors. nih.govplos.orgresearchgate.net Studies have highlighted the potential of imidazo[1,2-a]pyridines as potent inhibitors of QcrB. nih.govplos.orgresearchgate.net However, based on a review of the available scientific literature, no specific studies have been published detailing the investigation of this compound or its derivatives as inhibitors of QcrB.

Antiparasitic Activities

The imidazo[1,2-b]pyridazine scaffold has been a foundation for the development of various antiparasitic agents. nih.gov

Imidazopyridazine-based compounds have been identified as potent, ATP-competitive inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). nih.govnih.gov The inhibition of PfCDPK1 is a validated strategy for arresting parasite development. Structure-activity relationship (SAR) studies on this class of inhibitors have shown that substitutions on the imidazopyridazine core are crucial for activity. However, specific data on the inhibitory activity of this compound derivatives against P. falciparum protein kinases such as PfPK7, PfCDPK1, or PfCLK1 are not detailed in the currently available literature. Broader studies on imidazopyridazines indicate that the nature of the linker and substituent groups determines the stage of parasite development that is inhibited, with different compounds acting on either the trophozoite or late schizogony stages. nih.gov

A significant area of research has been the development of imidazo[1,2-b]pyridazines as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), an enzyme essential for parasite motility, invasion, and egress. nih.govresearchgate.netnih.gov Structure-based design has led to the synthesis of numerous derivatives, with substitutions at the 3- and 6-positions of the imidazo[1,2-b]pyridazine ring playing a key role in their inhibitory potency. researchgate.net

Lead compounds from this class have demonstrated enzymatic inhibition of TgCDPK1 at low nanomolar concentrations and have been effective against T. gondii tachyzoite growth in vitro in the submicromolar range. nih.govresearchgate.net These compounds generally exhibit a favorable selectivity profile against a panel of mammalian kinases and low toxicity to mammalian cells. researchgate.net For instance, the hydrochloride salt of one such inhibitor, SP230, has shown significant efficacy in reducing parasite burden in in vivo models of acute toxoplasmosis. nih.govnih.gov

Table 1: Inhibitory Activity of Representative Imidazo[1,2-b]pyridazine Derivatives against TgCDPK1 and T. gondii

Compound R1 R2 TgCDPK1 IC₅₀ (nM) T. gondii EC₅₀ (nM)
16a 4-methylpiperazin-1-yl 2-(benzo[d] nih.govnih.govdioxol-4-yl) 16 100
16f 4-methylpiperazin-1-yl 2-(naphthalen-1-yl) 12 70

Data sourced from a study on new highly potent imidazo[1,2-b]pyridazines targeting TgCDPK1. researchgate.net Note: The table presents data for representative compounds from the broader imidazo[1,2-b]pyridazine class to illustrate the scaffold's potential. Specific data for the 6-fluoro derivative was not available in the cited literature.

The anti-parasitic activity of the imidazo[1,2-b]pyridazine scaffold extends to anti-leishmanial investigations. While specific studies on this compound are not prevalent, research on a closely related analog, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, provides insight into the potential of halogenated derivatives. mdpi.com

This compound was evaluated for its in vitro activity against various forms of Leishmania and Trypanosoma species. It displayed good activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei with a half-maximal effective concentration (EC₅₀) of 0.38 µM. However, it exhibited poor solubility in culture media, which limited the assessment of its full potential against Leishmania infantum axenic amastigotes (EC₅₀ > 1.6 µM) and promastigotes (EC₅₀ > 15.6 µM). mdpi.com These findings suggest that while the halogenated imidazo[1,2-b]pyridazine core is of interest, further optimization, potentially by introducing more polar substituents, is necessary to improve solubility and bioavailability for effective anti-leishmanial activity. mdpi.com

Table 2: Anti-parasitic Activity of a 6-Chloro-Imidazo[1,2-b]pyridazine Derivative

Parasite Species Stage Activity EC₅₀ (µM)
Trypanosoma brucei brucei Trypomastigote Active 0.38
Leishmania infantum Axenic Amastigote Limited by solubility > 1.6
Leishmania infantum Promastigote Limited by solubility > 15.6

Data from a study on 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.com

Antifungal Activities against Phytopathogenic Fungi

Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their effectiveness against a range of phytopathogenic fungi. nih.govresearchgate.net A study involving a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives revealed excellent and broad-spectrum antifungal activities. nih.gov The research highlighted that the nature of the substituents on both the benzene (B151609) ring (at position 3) and the pyridazine ring (at position 6) significantly impacts the antifungal potency. nih.gov

Several compounds in the series showed significantly higher potency—between 1.9 and 25.5 times more—than the commercial fungicide hymexazol (B17089) against fungi such as Corn Curvularia Leaf Spot (CL), Alternaria alternata (AA), Pyricularia oryzae (PO), and Alternaria brassicae (AB). nih.gov Although this study did not specifically report on a 6-fluoro derivative, the established importance of the substituent at the 6-position suggests that a 6-fluoro analog could possess noteworthy antifungal properties.

Table 3: Antifungal Activity of Representative 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivatives

Compound R¹ (Position 3) R² (Position 6) Inhibition % at 50 µg/mL (Alternaria alternata) Inhibition % at 50 µg/mL (Pyricularia oryzae)
4a 4-Fluorophenyl H 92.5 90.1
4c 4-Chlorophenyl H 95.3 93.2
4d 4-Bromophenyl H 94.1 91.5
4l 4-Fluorophenyl Cl 98.2 96.4
4r 4-Bromophenyl Cl 97.5 95.8

Data adapted from a study on the antifungal activity of imidazo[1,2-b]pyridazine derivatives. nih.gov The table illustrates the impact of substitution on antifungal activity.

Antiviral Properties (e.g., against Human Cytomegalovirus)

Human Cytomegalovirus (HCMV) is a significant human pathogen, and the development of novel antiviral agents is a critical area of research. nih.govmdpi.comresearchgate.net While various heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines, have been investigated as potential HCMV inhibitors, a review of the current scientific literature did not yield studies specifically evaluating the antiviral properties of this compound or its derivatives against HCMV. nih.govresearchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Effects

The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus that has led to the development of various biologically active molecules. Derivatives of this scaffold have shown potential as anti-inflammatory agents, among other therapeutic applications. researchgate.net

Modulation of Cellular Signaling Pathways and Disease Mechanisms

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been investigated for their ability to modulate key cellular signaling pathways implicated in inflammation. A significant focus has been on their role as inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is crucial for the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type 1 interferons (IFN). nih.govnih.gov These cytokines are known to play a role in the pathogenesis of various immune-inflammatory diseases. nih.gov

The inhibition of TYK2 by these compounds can suppress the downstream signaling cascades, such as the JAK/STAT pathway, which are pivotal in the inflammatory process. nih.gov For instance, the inhibition of the IL-12/IL-23 pathways can impact the production of other inflammatory mediators. Research has shown that imidazo[1,2-b]pyridazine derivatives can inhibit IL-12/IL-18-induced IFN-γ production. nih.gov

Furthermore, the anti-inflammatory properties of compounds targeting these pathways may stem from the inhibition of key inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines and chemokines. nih.govnih.gov The modulation of transcription factors such as nuclear factor kappa B (NF-κB) is also a critical mechanism, as NF-κB is essential for the induction of iNOS and COX-2. nih.govnih.gov

Inhibition of Cyclooxygenase-2 and Nitric Oxide Release

The anti-inflammatory activity of certain heterocyclic compounds is linked to their ability to inhibit the expression and activity of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which leads to reduced nitric oxide (NO) production. nih.govnih.gov Pyrimidine-containing compounds, for example, are known to exert anti-inflammatory effects by inhibiting these mediators. nih.gov

Research on various compounds has demonstrated a concentration-dependent reduction in the protein and mRNA expression levels of both iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition is often mediated through the inactivation of the NF-κB signaling pathway. nih.govnih.gov By preventing the degradation of IκB-α and the subsequent nuclear translocation of NF-κB subunits (p50 and p65), these compounds can down-regulate the expression of iNOS and COX-2. nih.gov

A study on a pyrimido[1,2-b]pyridazin-2-one derivative bearing a chlorine substituent demonstrated potent anti-inflammatory properties by significantly inhibiting NO production and down-regulating the expression of COX-2. This compound also decreased the gene expression of various pro-inflammatory cytokines and chemokines. nih.gov

Allosteric TYK2 Inhibition in Autoimmune and Inflammatory Diseases

A significant advancement in the therapeutic application of imidazo[1,2-b]pyridazine derivatives is the development of allosteric inhibitors of Tyrosine Kinase 2 (TYK2). nih.gov TYK2 is a member of the Janus kinase (JAK) family that mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons, making it a key target for autoimmune and inflammatory diseases. nih.govnih.gov

Unlike traditional JAK inhibitors that target the active site of the kinase domain (JH1), these allosteric inhibitors bind to the regulatory pseudokinase domain (JH2) of TYK2. nih.govnih.gov This selective binding to the JH2 domain prevents the conformational changes required for the activation of the catalytic JH1 domain, effectively locking TYK2 in an inactive state. nih.govresearchgate.net This mechanism provides high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which is a significant advantage in avoiding the side effects associated with broader JAK inhibition. nih.govnih.gov

Researchers have identified imidazo[1,2-b]pyridazine derivatives as promising TYK2 JH2 ligands. nih.gov Through structural modifications, the potency and selectivity of these compounds have been improved, leading to the discovery of highly selective TYK2 inhibitors. nih.govnih.gov For example, deucravacitinib (B606291) (BMS-986165), a first-in-class oral allosteric TYK2 inhibitor, emerged from the optimization of an imidazo[1,2-b]pyridazine scaffold. nih.gov It has demonstrated significant efficacy in clinical trials for conditions like psoriasis. nih.gov Another selective oral TYK2 inhibitor, PF-06826647, has also been developed and tested for the treatment of autoimmune diseases. researchgate.net

The development of these allosteric inhibitors, which functionally mimic a naturally occurring protective variant of TYK2 (P1104A), represents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. nih.gov

Table 1: Potency and Selectivity of an Imidazo[1,2-b]pyridazine-based TYK2 Inhibitor

Compound TYK2 JH2 Ki (nM) Selectivity over other kinases Reference

| 6 | 0.086 | >10,000-fold over a panel of 230 kinases (including Tyk2 JH1 and other JAK family members) | nih.gov |

Other Biological Applications

Antidiabetic Activities (e.g., α-Glucosidase Inhibition)

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. nih.gov Their primary mechanism involves the competitive and reversible inhibition of α-glucosidase enzymes in the small intestine, such as maltase, sucrase, and glucoamylase. nih.govnih.gov This inhibition delays the breakdown and absorption of complex carbohydrates, thereby reducing the postprandial increase in blood glucose levels. nih.govnih.gov

Currently approved α-glucosidase inhibitors include acarbose (B1664774), miglitol, and voglibose. nih.gov While effective, their use can be associated with gastrointestinal side effects. This has prompted research into novel inhibitors with improved efficacy and tolerability. nih.gov Natural products and synthetic compounds are being explored as potential sources for new α-glucosidase inhibitors.

Urease Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. frontiersin.org This enzymatic activity is crucial for the survival of various pathogenic microorganisms. frontiersin.orgnih.gov The inhibition of urease is, therefore, a key strategy for treating infections caused by these pathogens. frontiersin.orgnih.gov

Recent studies have explored derivatives of imidazo[1,2-a]pyridine, a related scaffold to imidazo[1,2-b]pyridazine, as potent urease inhibitors. In one study, a series of oxazole-based imidazopyridine derivatives were synthesized and evaluated for their in vitro urease inhibitory activity. nih.govresearchgate.net Several of these compounds exhibited significantly greater potency than the standard inhibitor, thiourea (B124793). nih.govresearchgate.net

The structure-activity relationship (SAR) studies of these derivatives revealed that substitutions with groups capable of forming strong hydrogen bonds (like -OH) or with strong electron-withdrawing properties (like -CF3 and -NO2) resulted in superior inhibitory potential. nih.govresearchgate.net

Table 2: Urease Inhibitory Activity of Imidazo[1,2-a]pyridine-Oxazole Derivatives

Compound IC50 (µM)
4i 5.68 ± 1.66
4o 7.11 ± 1.24
4g 9.41 ± 1.19
4h 10.45 ± 2.57
Thiourea (Standard) 21.37 ± 1.76

Source: nih.govresearchgate.net

Sedative-Hypnotic Properties

The sedative-hypnotic effects of many centrally acting drugs are mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor complex, particularly at the benzodiazepine (B76468) (Bz) binding site. nih.gov A range of substituted imidazo[1,2-b]pyridazines has been synthesized and identified as potent ligands for these central benzodiazepine receptors. nih.gov

Initial binding screens using [3H]diazepam have been conducted on various substituted imidazo[1,2-b]pyridazines. nih.gov For many of the tested compounds, further binding studies in the presence of GABA suggested that they act as full receptor agonists. nih.gov This agonist activity at benzodiazepine receptors is a key indicator of potential anxiolytic, anticonvulsant, and sedative-hypnotic effects. nih.gov The general structure-activity relationship suggests that substitutions on the imidazo[1,2-b]pyridazine core can significantly influence binding affinity and pharmacological activity.

Although specific data tables for this compound derivatives are not available, research on related compounds highlights the importance of the substitution pattern. For instance, some studies have focused on 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines, which have shown potent inhibition of ligand binding to peripheral-type benzodiazepine receptors. nih.gov While distinct from the central receptors that mediate sedation, this indicates the scaffold's ability to interact with benzodiazepine receptor subtypes.

A comprehensive review of the imidazo[1,2-b]pyridazine scaffold mentions its potential application for "sleeping disorders," further supporting the hypothesis that derivatives of this class could possess sedative-hypnotic properties. nih.govresearchgate.net The general pharmacological profile of pyridazine and pyridazinone derivatives includes a wide spectrum of biological activities such as anxiolytic, sedative, and hypnotic effects. sarpublication.com

Structure Activity Relationship Sar Investigations of 6 Fluoroimidazo 1,2 B Pyridazine Analogs

Methodologies for SAR Determination

The elucidation of SAR for 6-fluoroimidazo[1,2-b]pyridazine analogs relies on a combination of synthetic chemistry and biological evaluation. These methodologies allow researchers to correlate specific structural features with the compound's potency and selectivity for a given biological target.

The foundation of SAR studies lies in the synthesis of a diverse library of analog compounds where specific positions on the this compound scaffold are systematically modified. A key synthetic precursor is 3-amino-6-chloropyridazine (B20888), which undergoes cyclization to form the imidazo[1,2-b]pyridazine (B131497) ring system. researchgate.net The presence of a halogen, such as chlorine or fluorine, on the pyridazine (B1198779) ring is often crucial for facilitating an effective cyclization reaction. nih.gov

Common synthetic strategies for creating analogs include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Sonogashira, and Heck reactions are extensively used to introduce a variety of aryl or other carbon-based substituents at different positions of the imidazo[1,2-b]pyridazine core. researchgate.netresearchgate.net For instance, a Suzuki cross-coupling reaction can be employed to add an aromatic ring at the C-3 position. researchgate.net

Nucleophilic Aromatic Substitution: The halogen at the C-6 position (e.g., chlorine) is a versatile handle for introducing different functional groups through nucleophilic substitution. researchgate.netgoogle.com

C-H Activation: Modern synthetic methods utilize palladium-catalyzed C-H activation as a direct way to functionalize the scaffold, providing an efficient route to 3,6-disubstituted derivatives from a this compound starting material.

Multi-component Reactions: To rapidly generate a library of diverse structures, researchers employ multi-component coupling reactions. nih.gov

These synthetic approaches enable the creation of large ranges of substituted imidazo[1,2-b]pyridazines, which are then subjected to biological screening to identify potent and selective compounds. nih.gov

Once a library of analogs is synthesized, their biological activity is quantified using various in vitro assays. The data from these assays, typically expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are crucial for understanding the effect of each substituent.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been evaluated for a wide range of biological activities, including:

Kinase Inhibition: Analogs have shown potent inhibition of several eukaryotic kinases, such as cyclin-dependent kinases (CDKs), DYRKs, and CLKs, with some derivatives exhibiting IC₅₀ values below 100 nM. researchgate.netresearchgate.net

Receptor Binding: Substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for central benzodiazepine (B76468) (Bz) receptors. nih.gov

Enzyme Inhibition: Certain derivatives show potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and pro-inflammatory enzymes such as COX-2. nih.gov

Antiproliferative Activity: Diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine have demonstrated significant antiproliferative activity against human cancer cell lines, acting as mTOR inhibitors with IC₅₀ values in the nanomolar range.

Aβ Plaque Binding: In the context of Alzheimer's disease, various analogs have been assessed for their binding affinity to β-amyloid (Aβ) plaques, with Kᵢ values ranging from 11.0 to over 1000 nM. nih.gov

By comparing the biological activity data across a series of compounds with known structural variations, researchers can deduce critical SAR insights that guide the design of next-generation analogs with improved therapeutic potential.

Positional and Substituent Impact on Activity and Selectivity

The specific position and nature of substituents on the this compound ring system have a profound impact on the resulting compound's biological activity and selectivity.

The fluorine atom at the 6-position imparts significant electronic properties to the imidazo[1,2-b]pyridazine core. As a highly electronegative element, it acts as a strong electron-withdrawing group, which can influence the molecule's pKa, lipophilicity, and metabolic stability. This modification can enhance binding to target proteins and improve pharmacokinetic properties.

The 6-position of the imidazo[1,2-b]pyridazine scaffold is a key site for modification to tune biological activity. The 6-chloro derivative often serves as a versatile intermediate, allowing for the introduction of various groups via nucleophilic substitution. researchgate.netgoogle.com

Research has shown that different substituents at this position can lead to varied biological effects:

For binding to β-amyloid plaques, modifications at the 6-position are generally well-tolerated. nih.gov A 6-methylthio analog demonstrated high binding affinity (Kᵢ = 11.0 nM), outperforming a 6-methoxy analog. nih.gov

In the development of kinase inhibitors, substitution at the 6-position with piperidine (B6355638) or 1-phenylpiperazine (B188723) moieties resulted in potent acetylcholinesterase (AChE) inhibitors. researchgate.net

For activity at benzodiazepine receptors, compounds with 6-chloro and 6-methoxy groups were found to bind strongly.

The table below summarizes the impact of various substituents at the 6-position on biological activity.

6-Position SubstituentTarget/ActivityKey FindingReference
-S-CH₃ (methylthio)Aβ PlaquesHigh binding affinity (Ki = 11.0 nM). nih.gov
-O-CH₃ (methoxy)Aβ PlaquesLower affinity than the methylthio analog. nih.gov
-Cl (chloro)Benzodiazepine ReceptorsStrong binding activity.
Piperidin-1-ylAChE InhibitionPotent inhibition (IC₅₀ < 0.05 µM). researchgate.net
4-Phenylpiperazin-1-ylAChE InhibitionPotent inhibition (IC₅₀ < 0.05 µM). researchgate.net

The 2-position is another critical point for modification that significantly influences the biological profile of imidazo[1,2-b]pyridazine analogs.

Key findings regarding substitutions at the 2-position include:

In the pursuit of ligands for β-amyloid plaques, a 2-(4′-Dimethylaminophenyl) moiety was identified as a potential requirement for achieving desirable binding affinities. nih.gov Replacing the phenyl ring with a pyridinyl or thiophenyl ring led to a significant reduction in binding. nih.gov

For compounds targeting benzodiazepine receptors, the presence of a 2-phenyl or a substituted 2-phenyl group was consistent with agonist activity. nih.gov

In the development of kinase inhibitors, various aryl groups are often placed at the 2-position to interact with the target protein.

The table below illustrates the impact of different substituents at the 2-position.

2-Position SubstituentTarget/ActivityKey FindingReference
4'-DimethylaminophenylAβ PlaquesEssential for high binding affinity. nih.gov
PhenylBenzodiazepine ReceptorsConfers agonist activity. nih.gov
Substituted PhenylBenzodiazepine ReceptorsMaintains agonist activity. nih.gov
PyridinylAβ PlaquesSignificantly reduced binding affinity compared to phenyl. nih.gov
ThiophenylAβ PlaquesSignificantly reduced binding affinity compared to phenyl. nih.gov

Effects of Substitution at the 3-Position

Substitutions at the 3-position of the imidazo[1,2-b]pyridazine ring have been a key area of investigation for modulating the activity of these compounds.

In the pursuit of potent and selective Tyk2 JH2 inhibitors, modifications at the 3-position of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have been explored. These studies led to the identification of a highly potent and selective inhibitor, demonstrating the critical role of the 3-position substituent in achieving desired pharmacological activity. nih.gov

For a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives, which share a related heterocyclic core, structure-activity relationship (SAR) studies revealed the importance of substitutions on an attached oxazole (B20620) ring. Analogs with substituents capable of strong hydrogen bonding, such as hydroxyl (-OH) groups, or those with strong electron-withdrawing properties, like trifluoromethyl (-CF3) and nitro (-NO2) groups, exhibited superior inhibitory potentials against urease compared to the standard drug thiourea (B124793). nih.gov This suggests that both hydrogen bonding capacity and electronic effects of substituents are crucial for activity.

In another study focused on antikinetoplastid agents, a 3-nitroimidazo[1,2-b]pyridazine (B98374) derivative was synthesized. The introduction of a nitro group at the 3-position was part of a scaffold-hopping strategy from a previously identified hit in the 3-nitroimidazo[1,2-a]pyridine (B1296164) series. This modification resulted in a compound with good in vitro activity against the trypomastigote bloodstream form of T. b. brucei. mdpi.com

The table below summarizes the effects of various substitutions at the 3-position on the biological activity of imidazo[1,2-b]pyridazine analogs.

Scaffold 3-Position Substituent Observed Effect on Activity
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazineVariousLed to highly potent and selective Tyk2 JH2 inhibitors. nih.gov
6-fluoroimidazo[1,2-a]pyridine-oxazole-OH, -CF3, -NO2Enhanced urease inhibition. nih.gov
Imidazo[1,2-b]pyridazine3-nitroGood in vitro activity against T. b. brucei. mdpi.com

Relationship between Chemical Structure and Pharmacokinetic Profiles

The pharmacokinetic properties of a drug candidate, including its metabolic stability and membrane permeability, are critical for its in vivo efficacy. The chemical structure of this compound analogs plays a determining role in these characteristics.

Impact of Molecular Structure on Metabolic Stability

The metabolic stability of imidazo[1,2-b]pyridazine derivatives has been shown to be dramatically influenced by their molecular structure.

A notable example is the development of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs as Tyk2 JH2 inhibitors. This series exhibited significantly improved metabolic stability compared to a previous series of 6-anilino imidazopyridazine-based ligands. The introduction of a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety was a key modification that enhanced stability. nih.gov

Further optimization within this series demonstrated the impact of specific substituents. For instance, the use of a para-cyanophenyl group on the pyridone ring in analog 6c further improved metabolic stability, with high recovery percentages observed after incubation with human, rat, and mouse liver microsomes. nih.gov

The table below presents data on the metabolic stability of selected imidazo[1,2-b]pyridazine analogs.

Analog N1-Substituent on 2-oxo-1,2-dihydropyridine ring Metabolic Stability (Incubation Recovery %)
6c para-cyanophenylHuman: 92%, Rat: 77%, Mouse: 71% nih.gov

Structural Determinants of Membrane Permeability

Membrane permeability is another critical pharmacokinetic parameter that is heavily influenced by the chemical structure of a compound.

In the same series of Tyk2 JH2 inhibitors, the N1-substituent on the 2-oxo-1,2-dihydropyridine ring was found to be a key determinant of Caco-2 permeability, an in vitro measure of intestinal absorption. While various heteroaryl groups were tolerated for Tyk2 JH2 activity, a 2-pyridyl substituent provided much-enhanced Caco-2 permeability. This improvement was attributed to the ability of the 2-pyridyl group to form intramolecular hydrogen bonds, which can mask polar groups and facilitate passive diffusion across cell membranes. nih.gov

Conversely, a previously reported potent Tyk2 JH2 inhibitor from a different series showed very limited permeability, with a low Caco-2 value of 34 nm/s, which resulted in poor in vivo exposure. nih.gov This highlights the importance of designing molecules with structural features that favor good membrane permeability.

The table below shows the impact of a specific structural feature on the membrane permeability of an imidazo[1,2-b]pyridazine analog.

Structural Feature Effect on Permeability Caco-2 Value
N1-(2-pyridyl) on 2-oxo-1,2-dihydropyridin-3-ylamino moietyEnhanced Caco-2 permeability due to intramolecular hydrogen bonding. nih.govNot specified
Previous generation inhibitorLimited permeability. nih.gov34 nm/s

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound to its target relative to its size. It is a valuable tool for optimizing lead compounds and prioritizing fragments for further development.

In the context of this compound analogs, optimization strategies often involve a scaffold-hopping approach. This strategy entails replacing a core molecular scaffold with a different one that maintains the key binding interactions while potentially improving other properties such as potency, selectivity, or pharmacokinetics.

For example, the exploration of 3-nitroimidazo[1,2-b]pyridazine as a potential new antikinetoplastid series was based on a scaffold-hopping strategy from a previously identified hit in the 3-nitroimidazo[1,2-a]pyridine series. This approach led to the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, which demonstrated good in vitro activity against T. b. brucei. mdpi.com However, this compound also exhibited poor solubility, highlighting a common challenge in drug development where improvements in one property may be accompanied by drawbacks in another.

Further optimization would be required to address the solubility issues while maintaining or improving the ligand efficiency of this series. This could involve modifications to the substituents on the imidazo[1,2-b]pyridazine core to enhance solubility without compromising binding affinity.

Computational Chemistry and Molecular Modeling Applications for 6 Fluoroimidazo 1,2 B Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of the 6-fluoroimidazo[1,2-b]pyridazine scaffold.

Density Functional Theory (DFT) Studies for Molecular Structure Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of imidazo[1,2-b]pyridazine (B131497), DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(2d,p), have been employed to determine their optimized molecular crystal structures. exlibrisgroup.com These theoretical calculations have shown consistency with experimental data obtained from X-ray diffraction, confirming the accuracy of the computational models. exlibrisgroup.com The structural parameters, such as bond lengths and angles, derived from DFT provide a solid foundation for further computational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant parameter that helps in determining the molecule's kinetic stability and chemical reactivity.

For imidazo[1,2-b]pyridazine derivatives, FMO analysis has been used to study the charge transfer within the molecules. researchgate.net In some derivatives, the HOMO is observed to be delocalized over the entire molecule, while the LUMO is primarily localized on the imidazopyridine moiety. researchgate.net This distribution of frontier orbitals is key to understanding the molecule's interaction with other chemical species.

Table 1: Frontier Molecular Orbital Data for a Representative Imidazo[1,2-b]pyridazine Derivative

OrbitalEnergy (eV)Description
HOMO -5.08Predominantly encompasses lone pairs of atoms in the heterocyclic rings. researchgate.net
LUMO -0.88Features vacant p orbitals. researchgate.net
HOMO-LUMO Gap 4.20Indicates the molecule's stability and reactivity. researchgate.net

Note: The data presented is for a representative imidazo[1,2-b]pyridazine derivative and may vary for this compound itself.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites on a molecule's surface. researchgate.net The MEP map illustrates the charge distribution and helps in predicting sites for electrophilic and nucleophilic attacks. In studies of imidazo[1,2-b]pyridazine derivatives, MEP analysis has been performed to understand their reactivity and intermolecular interactions. exlibrisgroup.comresearchgate.net The MEP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing insights into how it will interact with biological targets. exlibrisgroup.com

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis, often carried out using DFT methods, complements experimental infrared (IR) and Raman spectroscopy. exlibrisgroup.comresearchgate.net By calculating the vibrational frequencies and comparing them with experimental spectra, a detailed assignment of the vibrational modes can be achieved. exlibrisgroup.com This analysis helps in confirming the molecular structure and understanding the bonding characteristics of the molecule. For a derivative of imidazo[1,2-b]pyridazine, infrared vibrational analysis has been conducted to support its structural characterization. exlibrisgroup.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein's active site.

Prediction of Binding Affinity and Ligand Efficiency

Molecular docking studies on imidazo[1,2-b]pyridazine derivatives have been performed to predict their binding affinity towards various protein targets. nih.govnih.govnih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies have been used to investigate the binding of imidazo[1,2-b]pyridazine derivatives to kinases like c-Met and VEGFR2. nih.gov The results from these simulations provide valuable information for the structure-based design of more potent and selective inhibitors. nih.gov The predicted binding affinities and ligand efficiencies guide the optimization of lead compounds to improve their pharmacological profiles.

Elucidation of Binding Modes and Key Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the detailed examination of the binding mode and the identification of key non-covalent interactions that stabilize the ligand-protein complex. For derivatives of the imidazo[1,2-b]pyridazine scaffold, these interactions commonly include hydrogen bonds, pi-pi stacking, and hydrophobic interactions.

For instance, in a study on 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives, which share a similar heterocyclic core, molecular docking studies revealed significant protein-ligand interactions. nih.gov The most active compounds demonstrated a strong binding affinity, which was attributed to key interactions such as hydrogen bonding and pi-pi stacking within the active site of the target enzyme. nih.gov The structure-activity relationship (SAR) analysis of these compounds highlighted that substituents capable of forming strong hydrogen bonds, such as hydroxyl (-OH) groups, or those with strong electron-withdrawing properties, like trifluoromethyl (-CF3) and nitro (-NO2) groups, significantly enhanced the inhibitory potential. nih.gov

Similarly, molecular modeling of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives as blockers of the human Cav3.1 voltage-gated calcium channel indicated that their binding modes partially mirrored that of a known selective blocker. nih.gov This suggests that the imidazo[1,2-b]pyridazine core orients within the binding site in a manner that facilitates crucial interactions for its inhibitory activity. In another example, docking studies of pyrrolo[3,4-d]pyridazinone derivatives, which also feature a pyridazine (B1198779) ring system, confirmed their preferential binding to the COX-2 enzyme in a manner analogous to the known drug meloxicam. myskinrecipes.com

The table below summarizes key interactions identified in computational studies of related heterocyclic compounds, illustrating the types of binding modes that could be anticipated for this compound.

Compound ClassTargetKey Interactions Observed in Molecular Docking Studies
6-Fluoroimidazo[1,2-a]Pyridine-Oxazole DerivativesUreaseHydrogen bonding, pi-pi stacking, pi-pi T-shaped interactions. nih.gov
2-Phenylimidazo[1,2-b]pyridazine DerivativeshCav3.1 ChannelThe calculated binding modes partially mirrored that of the selective Cav3.1 blocker Z944. nih.gov
Pyrrolo[3,4-d]pyridazinone DerivativesCOX-2Binding to the active site in a manner very similar to meloxicam. myskinrecipes.com
Imidazo[1,2-b]pyridazine Diaryl Urea (B33335) DerivativesmTORThe study focused on SAR and in vitro activity, implying that computational modeling would support these findings. nih.gov

Characterization of Allosteric Binding Sites

Computational approaches to identify allosteric sites often involve molecular dynamics (MD) simulations to explore the conformational landscape of a protein in the presence and absence of potential allosteric modulators. Techniques such as pocket detection algorithms and solvent mapping simulations can further pinpoint potential binding cavities on the protein surface that could serve as allosteric sites.

For example, research into Tyk2 JH2 inhibitors based on an imidazo[1,2-b]pyridazine scaffold has led to the development of potent and selective compounds. nih.gov While the primary focus of the published study was on the structure-activity relationships at the orthosteric site, the principles of targeting specific domains (like the pseudokinase domain JH2) are central to achieving selectivity, a concept closely related to allosteric modulation. The improved metabolic stability and permeability of certain analogues were rationalized through their structural ability to form intramolecular hydrogen bonds, a finding that could be further explored with computational modeling to understand its impact on allosteric interactions. nih.gov

In Silico Approaches for Rational Drug Design and Optimization

In silico methods are pivotal for the rational design and optimization of lead compounds. These approaches leverage the understanding of SAR and binding modes to propose structural modifications that can enhance potency, selectivity, and pharmacokinetic properties.

The journey from a hit compound to a clinical candidate often involves numerous cycles of design, synthesis, and testing. Computational chemistry accelerates this process by prioritizing the synthesis of compounds with the highest probability of success. For the imidazo[1,2-b]pyridazine scaffold, several studies exemplify this approach. For instance, based on the SAR of known mTOR inhibitors, a series of novel imidazo[1,2-b]pyridazine derivatives were designed and synthesized, leading to the discovery of compounds with significant anti-proliferative activity. nih.gov

In another study, a scaffold-hopping strategy was employed to modify a 3-nitroimidazo[1,2-a]pyridine (B1296164) core, resulting in the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.com This approach, guided by computational insights into scaffold bioisosterism, aimed to improve the properties of the initial hit compound. Further optimization of imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors involved systematic modifications at the C3 position and the N1-substituent of a pyridone ring to enhance potency and permeability. nih.gov The observation that a 2-pyridyl substituent improved Caco-2 permeability due to its potential for intramolecular hydrogen bonding is a prime example of how computational insights can guide rational design. nih.gov

The development of 2-phenylimidazo[1,2-b]pyridazine derivatives as potential antiepileptic drugs also highlights the role of computational modeling in lead optimization. nih.gov By understanding the molecular basis of their interaction with hCav3.1 channels, researchers can pave the way for future rational design of this class of compounds. nih.gov

Preclinical and Pharmacological Evaluation of 6 Fluoroimidazo 1,2 B Pyridazine Based Compounds

In Vitro Cellular Assays

Cell Proliferation Inhibition Assays

Derivatives of the 6-fluoroimidazo[1,2-b]pyridazine scaffold have demonstrated notable anti-proliferative activities across a variety of human cancer cell lines. Specifically, a series of imidazo[1,2-b]pyridazine (B131497) diaryl urea (B33335) derivatives, designated A15-A24, exhibited significant inhibition of cell growth, particularly against non-small cell lung cancer cell lines A549 and H460. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.02 µM to 20.7 µM. nih.gov

Further investigation into the mechanism of action for two of these compounds, A17 and A18, revealed that they induce G1-phase cell cycle arrest. nih.gov This indicates that these compounds interfere with the cell's normal progression through the cell division cycle, ultimately leading to a halt in proliferation.

In a different study, imidazo[1,2-b]pyridazine derivatives were identified as potent inhibitors of Tropomyosin receptor kinases (TRKs). The representative compound, 15m, showed good antiproliferative activity against Ba/F3 cell lines that were transformed with wild-type TRK as well as various mutant forms of the TRK fusion proteins. nih.gov This suggests that these compounds could be effective in overcoming certain types of drug resistance in cancers driven by TRK mutations. Further analysis showed that compound 15m induced apoptosis in Ba/F3-TRKAWT and Ba/F3-TRKAG667C cells in a dose-dependent manner. nih.gov

Additionally, some 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated for their anticancer properties. nih.gov Many of these compounds displayed submicromolar inhibitory activity against several tumor cell lines. nih.gov Compound 13k, in particular, was the most potent, with IC50 values ranging from 0.09 µM to 0.43 µM across all tested cell lines. nih.gov Treatment with compound 13k also led to cell cycle arrest at the G2/M phase in HCC827 cells. nih.gov

A study on pyrrolo[1,2-b]pyridazines, which share a structural relationship with the imidazo[1,2-b]pyridazine core, also reported cytotoxic effects. nih.gov For instance, at a concentration of 400 μM, several of these compounds significantly reduced the viability of LoVo cancer cells. nih.gov

Table 1: Anti-proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound Cell Line IC50 (µM) Reference
A15-A24 A549, H460 0.02 - 20.7 nih.gov
13k Various 0.09 - 0.43 nih.gov

Enzyme Inhibition Assays (e.g., IC50 Determinations for Various Kinases, AChE, α-Glucosidase, Urease)

The this compound scaffold has been a fertile ground for the development of potent enzyme inhibitors targeting a range of enzymes implicated in various diseases.

Kinase Inhibition:

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of several kinases. One study discovered a covalent inhibitor of Bruton's tyrosine kinase (BTK), compound 22, with an impressive IC50 of 1.3 nM. nih.gov This compound also demonstrated high selectivity when tested against a panel of 310 other kinases. nih.gov Another series of imidazo[1,2-b]pyridazine derivatives were found to be effective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), with compounds A17 and A18 exhibiting IC50 values of 0.067 µM and 0.062 µM, respectively. nih.gov

Furthermore, research has led to the discovery of imidazo[1,2-b]pyridazine derivatives as potent second-generation inhibitors of Tropomyosin receptor kinases (TRKs). The standout compound, 15m, potently inhibited wild-type TRK (TRKWT) with an IC50 of 0.08 nM, and also showed significant activity against resistant mutants TRKG595R and TRKG667C, with IC50 values of 2.14 nM and 0.68 nM, respectively. nih.gov In the realm of inflammatory diseases, imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of I-kappa B kinase β (IKKβ), a key enzyme in inflammatory signaling pathways. nih.gov Additionally, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, with compound 13k showing significant inhibition of PI3Kα with an IC50 value of 1.94 nM. nih.gov

Cholinesterase Inhibition:

Imidazo[1,2-b]pyridazine compounds have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. Two substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds, 5c and 5h, demonstrated potent AChE inhibitory activity with IC50 values of 50 nM and 40 nM, respectively. nih.gov

α-Glucosidase Inhibition:

In the context of diabetes treatment, novel pyridazine-based derivatives have been explored as α-glucosidase inhibitors. One study reported a series of pyridazine-triazole hybrid molecules, with compound 10k showing an IC50 value of 1.7 µM, which is significantly more potent than the standard drug acarbose (B1664774). researchgate.netnih.gov Another study on imidazo[1,2-b]pyrazole derivatives, which are structurally related to the core scaffold, identified several compounds with high α-glucosidase inhibitory activity, with IC50 values ranging from 95.0 ± 0.5 to 372.8 ± 1.0 µM, all more potent than acarbose (IC50 = 750 ± 1.5 µM). nih.gov

Urease Inhibition:

Derivatives of 6-fluoroimidazo[1,2-a]pyridine-oxazole have been synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in ulcers caused by H. pylori. nih.govresearchgate.net Several of these compounds, including 4i (IC50 = 5.68 ± 1.66 μM), 4o (IC50 = 7.11 ± 1.24 μM), 4g (IC50 = 9.41 ± 1.19 μM), and 4h (IC50 = 10.45 ± 2.57 μM), were found to be more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.37 ± 1.76 μM). nih.govresearchgate.net

Table 2: Enzyme Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound/Series Target Enzyme IC50 Reference
22 BTK 1.3 nM nih.gov
A17 mTOR 0.067 µM nih.gov
A18 mTOR 0.062 µM nih.gov
15m TRKWT 0.08 nM nih.gov
15m TRKG595R 2.14 nM nih.gov
15m TRKG667C 0.68 nM nih.gov
13k PI3Kα 1.94 nM nih.gov
5c AChE 50 nM nih.gov
5h AChE 40 nM nih.gov
10k α-Glucosidase 1.7 µM researchgate.netnih.gov
4i Urease 5.68 ± 1.66 μM nih.govresearchgate.net
4o Urease 7.11 ± 1.24 μM nih.govresearchgate.net
4g Urease 9.41 ± 1.19 μM nih.govresearchgate.net
4h Urease 10.45 ± 2.57 μM nih.govresearchgate.net

Assessment of Cytotoxicity and Cell Viability

The cytotoxic potential of this compound derivatives has been evaluated against various cell lines, including both cancerous and non-cancerous cells, to determine their therapeutic index.

In a study focusing on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors, compounds A15-A24 were assessed for their anti-proliferative activities using an SRB assay against six human cancer cell lines. nih.gov These compounds, particularly the diaryl urea derivatives, demonstrated significant cytotoxicity, especially against non-small cell lung cancer lines A549 and H460. nih.gov

Another investigation into substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds, 5c and 5h, which are potent acetylcholinesterase inhibitors, also explored their effects on cell viability. nih.gov Cytotoxicity assays revealed that compound 5h led to significant cell death, with over 43% of IMR-32 neuroblastoma cells being non-viable at a concentration of 100 μM. nih.gov This was attributed to the activation of caspase 3-mediated apoptosis. nih.gov In contrast, compound 5c caused a dose-dependent decrease in cell proliferation rather than outright cytotoxicity. nih.gov It is important to note that these effects were observed at concentrations significantly higher than those required for AChE inhibition. nih.gov

A study on 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine evaluated its influence on the viability of the HepG2 human hepatocyte cell line. researchgate.netmdpi.com The compound exhibited poor solubility in the culture media, which limited a precise determination of its cytotoxicity, resulting in a CC50 value greater than 7.8 µM. researchgate.netmdpi.com

Research on pyrrolo[1,2-b]pyridazine (B13699388) derivatives, which are structurally related to the core scaffold, also included cytotoxicity assessments. nih.gov These compounds were tested against human adenocarcinoma-derived cell lines (LoVo, SK-OV-3, MCF-7) and a reference normal cell line (HUVEC). nih.gov The results indicated that some of these compounds induced a significant decrease in the viability of cancer cells. nih.gov For example, after a 24-hour treatment with the highest concentration of 400 μM, several compounds reduced LoVo cell viability to below 80%. nih.gov

Furthermore, a series of pyridylpiperazine hybrid derivatives were evaluated for their hemolytic potential. frontiersin.org Compounds 5b and 5c, derived from 1-(3-nitropyridin-2-yl)piperazine, were specifically mentioned in this context. frontiersin.org

Table 3: Cytotoxicity of Imidazo[1,2-b]pyridazine and Related Derivatives

Compound/Series Cell Line Effect Concentration Reference
A15-A24 A549, H460 Significant anti-proliferative activity Not specified nih.gov
5h IMR-32 >43% cell death 100 µM nih.gov
6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine HepG2 CC50 > 7.8 µM > 7.8 µM researchgate.netmdpi.com
Pyrrolo[1,2-b]pyridazines LoVo Viability reduced to <80% 400 µM nih.gov

Reporter Gene Assays for Pathway Modulation (e.g., IFNγ Production)

Reporter gene assays have been instrumental in elucidating the modulatory effects of this compound derivatives on specific cellular signaling pathways. One key area of investigation has been the inhibition of pathways involved in inflammatory responses, such as those mediated by cytokines like interferon-gamma (IFNγ).

A study focused on the development of Tyk2 JH2 inhibitors identified a highly potent and selective imidazo[1,2-b]pyridazine derivative, compound 6. nih.gov This compound proved to be highly effective in inhibiting the production of IFNγ in a rat pharmacodynamics model. nih.gov This finding is significant as the Tyk2 kinase is a crucial component of the signaling cascade for several cytokines, including those that stimulate IFNγ production. By inhibiting Tyk2, these compounds can effectively dampen the inflammatory response.

In the context of Tropomyosin receptor kinase (TRK) inhibitors, a series of novel imidazo[1,2-b]pyridazine derivatives were developed. nih.gov While the primary focus was on their anti-proliferative effects, the modulation of downstream signaling pathways is an inherent part of their mechanism of action. The representative compound, 15m, was shown to induce apoptosis in cancer cell lines, a process that is regulated by a complex network of signaling pathways. nih.gov Although a specific reporter gene assay for IFNγ was not mentioned in this particular study, the potent inhibition of TRK, a receptor tyrosine kinase, implies a significant impact on downstream signaling cascades that could potentially include those related to cytokine production.

These studies highlight the utility of reporter gene assays in characterizing the pharmacological effects of this compound-based compounds and their potential to modulate key signaling pathways involved in disease.

In Vivo Efficacy Studies

Animal Models of Disease (e.g., Rat Adjuvant Arthritis Model)

The therapeutic potential of this compound derivatives has been validated in various animal models of disease, with a particular focus on inflammatory conditions such as arthritis. The rat adjuvant-induced arthritis (AIA) model is a widely used and well-established preclinical model that mimics many aspects of human rheumatoid arthritis. researchgate.netphcog.com

In one study, imidazo[1,2-b]pyridazine derivatives were discovered to possess suppressive activity against inflammation in arthritis models. nih.gov Through optimization of their chemical structure, a compound was developed that exhibited both potent IKKβ inhibitory activity and in vivo TNFα inhibitory activity, coupled with excellent pharmacokinetic properties. nih.gov This optimized compound demonstrated efficacy in collagen-induced arthritis models in both mice and rats. nih.gov

Another investigation focused on the development of a highly potent and selective Tyk2 JH2 inhibitor, an imidazo[1,2-b]pyridazine derivative designated as compound 6. nih.gov This compound was shown to be fully efficacious in a rat adjuvant arthritis model at a low dose. nih.gov This demonstrates the potential of targeting the Tyk2 pseudokinase domain for the treatment of autoimmune and inflammatory diseases.

Furthermore, a series of imidazo[1,2-b]pyridazines have been identified as IL-17A inhibitors for the potential treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis. nih.gov IL-17A is a key pro-inflammatory cytokine that plays a major role in the pathogenesis of these chronic autoimmune diseases. nih.gov While the specific in vivo data from an arthritis model was not detailed in the abstract, the targeting of IL-17A by this class of compounds suggests their potential efficacy in such models.

These in vivo studies provide compelling evidence for the therapeutic potential of this compound-based compounds in the treatment of inflammatory diseases like arthritis.

Pharmacokinetic Profiling

The evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical in drug development. For imidazo[1,2-b]pyridazine-based compounds, understanding their pharmacokinetic profile helps in selecting candidates with a higher probability of success in clinical settings. nih.gov

Oral bioavailability, which measures the fraction of an orally administered drug that reaches systemic circulation, is a key parameter. While specific data for this compound is limited, studies on other heterocyclic compounds provide context. For example, the cytidine (B196190) deaminase inhibitor 3,4,5,6-tetrahydrouridine was found to have an oral bioavailability of approximately 20% in mice. nih.gov In another study, L-FMAU, an antiviral agent, demonstrated an oral bioavailability of around 63% in rats, with its plasma concentration profile showing double peaks, indicative of discontinuous absorption. nih.gov These examples underscore the variability in oral absorption among different heterocyclic structures and the importance of empirical determination for each new chemical entity.

The metabolic stability of a compound is a crucial determinant of its half-life and potential for drug-drug interactions. researchgate.net This is often assessed in vitro using liver microsomes, which contain high concentrations of drug-metabolizing enzymes like cytochrome P450s. researchgate.net The stability is typically measured by the compound's half-life (t½) or its intrinsic clearance (CLint).

For instance, a study on the natural product Violacein in human, mouse, and rat liver microsomes revealed significant inter-species differences. The half-life in human liver microsomes (HLMs) was 216 minutes, compared to 81 minutes in mouse (MLMs) and 36 minutes in rat (RLMs), indicating much slower clearance in humans. nih.gov Conversely, a fluoro-substituted δ-tocotrienol derivative showed unexpectedly rapid hydrolysis of its C-F bonds in mouse liver microsomes, highlighting that fluorination does not always confer metabolic stability. nih.gov These findings emphasize the necessity of conducting metabolic stability assays to identify liabilities for new chemical series like the imidazo[1,2-b]pyridazines. researchgate.net

Table 2: Example of Metabolic Stability Data in Liver Microsomes

CompoundSpecies (Microsome)Half-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Violacein nih.govHuman (HLM)2166.4
Mouse (MLM)8117.0
Rat (RLM)3638.4

Early assessment of a compound's safety and toxicity is fundamental. Acute toxicity studies in preclinical models, such as mice or rats, are performed to determine the median lethal dose (LD₅₀) and the maximum tolerated dose.

Studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have shown how structural modifications can significantly impact toxicity. In an acute oral toxicity study in mice, derivatives with a carbonitrile moiety at the C-2 position were found to be more toxic than those with an ethoxycarbonyl group at the same position. nih.gov For example, one carbonitrile-containing compound had an LD₅₀ of 0.794 g/kg, whereas an analogous ethoxycarbonyl-substituted compound had an LD₅₀ greater than 4.0 g/kg, demonstrating a favorable safety profile. nih.gov Such studies are essential for establishing a preliminary safety window for novel compound series based on the imidazo[1,2-b]pyridazine core.

Table 3: Acute Oral Toxicity of Imidazo[1,2-a]pyridine Analogs in Mice

Compound IDKey Structural FeaturesLD50 (g/kg b.w.)
Compound 1aEthoxycarbonyl at C-23.175 nih.gov
Compound 1bEthoxycarbonyl at C-2, Nitro at C-3>4.000 nih.gov
Compound 2aCarbonitrile at C-20.794 nih.gov
Compound 2bCarbonitrile at C-2, Nitro at C-31.606 nih.gov

Future Directions and Research Perspectives for 6 Fluoroimidazo 1,2 B Pyridazine Research

Development of Novel 6-Fluoroimidazo[1,2-b]pyridazine Analogs with Improved Profiles

The development of new analogs of this compound is centered on enhancing their therapeutic potential by optimizing their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these novel compounds. researchgate.net For instance, research has shown that substitutions at the 3 and 6-positions of the imidazo[1,2-b]pyridazine (B131497) ring are critical for biological activity. researchgate.net

One key strategy involves the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives to identify new inhibitors of various eukaryotic kinases. researchgate.net By systematically modifying the substituents at these positions, researchers aim to achieve greater affinity for the target protein and improved selectivity over other related proteins, thereby reducing the potential for off-target effects. For example, the development of imidazo[1,2-b]pyridazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors has focused on creating covalent inhibitors with high potency and selectivity. acs.org

Furthermore, efforts are being made to improve the drug-like properties of these analogs. This includes optimizing their solubility, metabolic stability, and oral bioavailability. The introduction of different functional groups can influence these properties, and a deep understanding of these relationships is crucial for designing compounds with favorable pharmacokinetic profiles.

Exploration of New Therapeutic Areas and Target Identification

While the initial success of this compound derivatives has been in the field of oncology, with the development of kinase inhibitors like ponatinib, the therapeutic potential of this scaffold extends to a broader range of diseases. researchgate.net

Neurodegenerative Diseases: Researchers are investigating the use of this compound-based compounds for the treatment of central nervous system (CNS) disorders. One promising area is the development of inhibitors of Adapter-Associated Kinase 1 (AAK1), which is believed to be a therapeutic target for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, a series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov One such compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, has shown high binding affinity and could be a candidate for developing novel imaging agents for these plaques. nih.gov

Inflammatory and Autoimmune Diseases: The role of kinases in the inflammatory response has opened up avenues for the use of this compound derivatives in treating inflammatory and autoimmune diseases. researchgate.netgoogle.com For example, inhibitors of Bruton's tyrosine kinase (BTK) based on this scaffold are being explored for their potential to treat B-cell mediated diseases like rheumatoid arthritis. google.com Similarly, inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1) are being investigated for their therapeutic potential in inflammatory conditions. researchgate.net

Infectious Diseases: The divergence between the kinomes of parasites and their human hosts presents an opportunity for the development of selective anti-parasitic drugs. 3,6-Disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of Plasmodium falciparum CLK1, a kinase from the malaria parasite, suggesting their potential as antimalarial agents. researchgate.net

Advanced Mechanistic Studies of Biological Activity and Selectivity

A deeper understanding of how this compound-based compounds interact with their biological targets is crucial for the development of more effective and safer drugs. Advanced mechanistic studies are being employed to elucidate the molecular basis of their activity and selectivity.

These studies often involve a combination of biochemical assays, X-ray crystallography, and computational modeling to visualize the binding of these inhibitors to their target kinases at an atomic level. For instance, understanding how these compounds bind to the ATP-binding pocket of kinases can reveal key interactions that are responsible for their high affinity and selectivity. mdpi.com The classification of kinase inhibitors into different types, such as Type I and Type II, based on their binding mode to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, provides a framework for designing inhibitors with specific profiles. mdpi.com

Molecular dynamics simulations are also being used to study the conformational changes that occur in kinases upon inhibitor binding, providing insights into the dynamic nature of these interactions. acs.org These studies can help to explain the basis of drug resistance and guide the design of next-generation inhibitors that can overcome these resistance mechanisms.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound-based therapeutics. These computational tools can significantly accelerate the drug discovery process by analyzing vast datasets to identify promising drug candidates and predict their properties. mdpi.com

ML models are being developed to predict the activity and selectivity of imidazo[1,2-b]pyridazine derivatives against various kinase targets. researchgate.netmdpi.com These models are trained on large datasets of known inhibitors and their biological activities, and they can learn to recognize the structural features that are important for potent and selective inhibition. mdpi.com For example, ML models have been used to distinguish between multi-kinase and single-kinase inhibitors, and an explanatory approach has been applied to identify the structural features that determine these accurate predictions. researchgate.net

AI is also being used to generate novel molecular structures with desired properties. By learning the underlying patterns in existing chemical data, generative models can propose new this compound analogs that are likely to have improved activity and pharmacokinetic profiles. This in silico drug design approach can significantly reduce the time and cost associated with traditional drug discovery methods.

Potential for Clinical Translation of this compound Based Therapeutics

The clinical translation of this compound-based therapeutics is already a reality, with the approval of kinase inhibitors for the treatment of cancer. The future holds great promise for the advancement of more compounds from this class into clinical trials for a variety of indications.

One notable example is the development of TM471-1, an imidazo[1,2-b]pyridazine derivative that is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). acs.org After demonstrating a favorable pharmacokinetic and safety profile, as well as significant tumor growth inhibition in preclinical models, TM471-1 has advanced into Phase I clinical trials for B cell malignancies. acs.org

Q & A

Basic Research Question

  • NMR: ¹⁹F NMR (δ −110 to −115 ppm) confirms fluorine incorporation. ¹H NMR distinguishes C8 vs. C3 substitution (e.g., C8-H resonates at δ 8.05–8.15 ppm) .
  • LC-HRMS: Use ESI+ mode with a C18 column (ACN/H2O + 0.1% formic acid) for purity assessment.
  • XRD: Resolve regiochemistry ambiguities (e.g., Minisci adducts) .

How can conflicting data on biological activity of fluorinated derivatives be resolved?

Advanced Research Question
Contradictions in IC50 values (e.g., TYK2 vs. JAK1/2 inhibition) arise from assay conditions. Standardize using:

  • Cellular vs. enzymatic assays: TYK2 pseudokinase (JH2) binding requires full-length protein assays, not isolated kinase domains .
  • Counter-screen against related kinases (e.g., JAK2, CLK1) to confirm selectivity .

Example: Compound 29 (DYRK1A IC50 = 2 nM) showed <10% inhibition of CLK1 at 1 µM .

What purification strategies are optimal for polar this compound derivatives?

Basic Research Question
Use reverse-phase flash chromatography (C18 silica, 10–100% MeOH/H2O gradient) for polar intermediates. For lipophilic analogs (e.g., diaryl derivatives), normal-phase silica gel (hexane/EtOAc) achieves >95% purity .

Advanced Tip: Employ preparative HPLC with HILIC columns for highly polar metabolites.

What in silico tools predict the ADMET profile of this compound analogs?

Advanced Research Question

  • LogP/D: SwissADME predicts fluorinated derivatives have LogP ~2.1, suitable for CNS penetration .
  • Metabolism: Use StarDrop’s P450 module to identify vulnerable sites (e.g., C6-F resists oxidative metabolism) .

Validation: Compare predicted vs. experimental microsomal stability (e.g., human liver microsomes t½ > 60 min) .

How does fluorination affect solubility and formulation for in vivo studies?

Advanced Research Question
Fluorine’s electronegativity reduces solubility in aqueous buffers (e.g., PBS: 0.1 mg/mL). Improve bioavailability via:

  • Salt formation: Use HCl or mesylate salts to increase solubility 10-fold .
  • Nanoformulation: PEGylated liposomes (size: 100 nm) enhance plasma half-life in murine models .

What are the key contradictions in reported synthetic yields for Pd-catalyzed reactions?

Advanced Research Question
Yields for Pd-catalyzed C3-arylation vary (40–89%) due to solvent choice. DMA increases TOF (turnover frequency) to 1,200 h⁻¹ vs. pentanol (TOF = 300 h⁻¹) by stabilizing Pd(0) intermediates .

Resolution: Pre-catalyst Pd(OAc)₂ with XPhos ligand in DMA achieves >85% yield for electron-deficient aryl bromides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoroimidazo[1,2-b]pyridazine
Reactant of Route 2
6-Fluoroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.